2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
Description
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with various functional groups that contribute to its unique chemical properties.
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-14-5-4-6-17(10-14)24-20(27)13-30-23-25-19-7-8-29-21(19)22(28)26(23)18-11-15(2)9-16(3)12-18/h4-6,9-12H,7-8,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPJIJANMBTULW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors such as thiourea and β-keto esters under acidic or basic conditions to form the thieno[3,2-d]pyrimidine ring.
Introduction of the 3,5-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the thieno[3,2-d]pyrimidine intermediate is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Thioether Formation: The thioether linkage is introduced by reacting the intermediate with an appropriate thiol, such as m-tolylthiol, under nucleophilic substitution conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine ring, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thieno[3,2-d]pyrimidine core is of particular interest due to its stability and electronic properties.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. The thieno[3,2-d]pyrimidine scaffold is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on its specific interactions with biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,2-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
The uniqueness of 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the m-tolyl group, as opposed to p-tolyl or o-tolyl, can affect the compound’s steric and electronic properties, leading to different interactions with biological targets and potentially unique therapeutic effects.
Biological Activity
The compound 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The structural formula of the compound is complex and can be represented as follows:
This structure includes a thieno[3,2-d]pyrimidine core which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes involved in metabolic pathways and cellular signaling. The thieno[3,2-d]pyrimidine moiety is known to exhibit anti-inflammatory and anticancer properties by modulating pathways such as the MAPK/ERK pathway and influencing apoptotic processes.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific cell line and structure modifications .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro assays revealed:
- Antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at approximately 15 µg/mL for both bacterial strains .
Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory properties:
- In vivo studies demonstrated a reduction in inflammatory markers in animal models subjected to induced inflammation. The compound significantly lowered levels of TNF-alpha and IL-6 in serum samples compared to control groups .
Case Studies
-
Case Study on Anticancer Activity :
A recent study evaluated the effectiveness of a related compound in inhibiting tumor growth in xenograft models of breast cancer. The treatment led to a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound . -
Case Study on Antimicrobial Effects :
A clinical trial assessed the efficacy of a derivative against skin infections caused by resistant strains of bacteria. Patients treated with the compound exhibited faster recovery times and lower rates of infection recurrence compared to those receiving standard antibiotic therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
